Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of two 4-nitrophenylcarbonyl groups and an ethyl ester group attached to a benzothiophene core. Benzothiophene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the 4-Nitrophenylcarbonyl Groups: The 4-nitrophenylcarbonyl groups can be introduced through a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The ethyl ester group can be introduced through an esterification reaction using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, base catalysts.
Major Products Formed
Oxidation: Oxidized benzothiophene derivatives.
Reduction: Amino-substituted benzothiophene derivatives.
Substitution: Substituted benzothiophene derivatives with various functional groups.
Scientific Research Applications
Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The benzothiophene core can interact with enzymes and receptors, modulating their activity and influencing cellular processes such as apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:
Ethyl 2,7-bis{[(4-aminophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate: This compound has amino groups instead of nitro groups, which can lead to different biological activities and reactivity.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which can affect its solubility and pharmacokinetic properties.
2,7-Bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylic acid: This compound lacks the ester group, which can influence its acidity and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2,7-bis[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O8S/c1-2-37-25(32)20-18-4-3-5-19(26-22(30)14-6-10-16(11-7-14)28(33)34)21(18)38-24(20)27-23(31)15-8-12-17(13-9-15)29(35)36/h3-13H,2H2,1H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFFVCAPOKETSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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